molecular formula C11H16N2O4S B14837353 4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide

4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide

Cat. No.: B14837353
M. Wt: 272.32 g/mol
InChI Key: OJZFCBXQZXXHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of sulfonyl chlorides with primary or secondary amines in the presence of a base such as pyridine to absorb the generated HCl . Another method involves the use of microwave irradiation to synthesize sulfonamides directly from sulfonic acids or their sodium salts .

Industrial Production Methods

Industrial production methods for sulfonamides often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which can then react with amines to form sulfonamides .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its cyclopropoxy and isopropoxy groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

4-cyclopropyloxy-6-propan-2-yloxypyridine-2-sulfonamide

InChI

InChI=1S/C11H16N2O4S/c1-7(2)16-10-5-9(17-8-3-4-8)6-11(13-10)18(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15)

InChI Key

OJZFCBXQZXXHNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=CC(=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.